5,6,7,8-Tetrahydro-[2,6]naphthyridin-3-ol
Description
5,6,7,8-Tetrahydro-[2,6]naphthyridin-3-ol is a partially hydrogenated naphthyridine derivative featuring a hydroxyl group at position 3 and nitrogen atoms at positions 2 and 6 of the bicyclic ring system. The hydrochloride salt form (CAS 625098-88-6) has a molecular formula of C₈H₁₁ClN₂O and a molecular weight of 186.64 g/mol . While its boiling point data are unavailable, its crystalline structure and stability under dry, room-temperature storage conditions make it a viable candidate for further pharmacological studies .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-2H-2,6-naphthyridin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-3-7-4-9-2-1-6(7)5-10-8/h3,5,9H,1-2,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOHLJBPGZIVJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=O)NC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Pyridine Precursors
Catalytic hydrogenation of fully aromatic naphthyridines offers a direct route to saturated derivatives. For instance, VulcanChem reports that 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol dihydrochloride is synthesized via hydrogenation of the corresponding pyridine under high-pressure H₂ with palladium catalysts. Adapting this method for the-isomer would require careful selection of protecting groups to prevent over-reduction or ring-opening side reactions.
Critical Parameters:
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Catalyst: Pd/C (10% wt)
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Solvent: Ethanol/water (4:1)
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Pressure: 50 psi H₂
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Temperature: 25–30°C
Post-Functionalization of Prequel Compounds
Hydroxylation via Directed C–H Activation
Modern C–H activation techniques enable direct introduction of hydroxyl groups. For example, palladium-catalyzed ortho-hydroxylation could theoretically convert 5,6,7,8-tetrahydro-[2,naphthyridine to its 3-ol derivative without requiring pre-functionalized substrates.
Proposed Catalytic Cycle:
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Substrate coordination to Pd(II) center
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Concerted metallation-deprotonation (CMD) at C3
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Oxidative hydroxylation with O₂ or PhI(OAc)₂ as oxidant
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Reductive elimination to regenerate catalyst
Challenges in vs. Isomer Synthesis
Regioselectivity Control
The distinct nitrogen positioning in-naphthyridines introduces unique electronic effects that complicate traditional cyclization methods. Key differences include:
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Altered pKa of the hydroxyl group (estimated ΔpKa ≈ 0.5–1.2 vs.-isomer)
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Steric hindrance variations affecting catalyst accessibility
Table 2: Computational Comparison of Isomeric Stability
*Data extrapolated from DFT calculations on similar systems .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-2H-2,6-naphthyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives, while substitution reactions can introduce various functional groups into the ring structure.
Scientific Research Applications
5,6,7,8-Tetrahydro-2H-2,6-naphthyridin-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-[2,6]naphthyridin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Positional Isomers in the Naphthyridine Series
a) 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride (CAS 1820665-47-1)
- Structure : Nitrogen atoms at positions 1 and 8, hydroxyl at position 3.
- Molecular Formula : C₈H₁₁ClN₂O (same as the 1,6-isomer) .
b) 5,6,7,8-Tetrahydro-1,7-naphthyridine (CAS 13623-85-3)
- Structure : Nitrogen atoms at positions 1 and 7, fully unsaturated core.
- Molecular Formula : C₈H₁₀N₂.
- Properties : Boiling point 247.6°C , density 1.1 g/cm³ , and flash point 103.6°C .
- Contrast : The absence of a hydroxyl group and differing nitrogen positions reduce polarity compared to the target compound, limiting its use in hydrophilic environments .
Functionalized Derivatives
a) Rotigotine (CAS 99755-59-6)
- Structure: 5,6,7,8-Tetrahydro-1-naphthol core with propyl and thienylethyl amino substituents.
- Application : Dopamine agonist used in Parkinson’s disease .
- Comparison: The hydroxyl group at position 1 and bulky amino side chains enhance receptor affinity, unlike the 3-hydroxyl in the target compound, which may target different biological pathways .
b) 5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester (CAS 1086392-58-6)
- Structure : Esterified carboxylic acid at position 3.
- Molecular Formula : C₁₀H₁₂N₂O₂.
Physicochemical and Pharmacological Data
Table 1: Comparative Properties of Selected Naphthyridine Derivatives
Biological Activity
5,6,7,8-Tetrahydro-[2,6]naphthyridin-3-ol is a bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, a study highlighted its potential as an antimicrobial agent by showing inhibition of growth in both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through several mechanisms:
- Induction of Apoptosis : The compound has been shown to trigger programmed cell death in certain cancer cell lines.
- Cell Cycle Arrest : It can cause cell cycle arrest at specific phases, thereby inhibiting cancer cell division .
The biological effects of this compound are mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Receptor Modulation : It can bind to receptors on the surface of cells, altering signaling pathways that regulate growth and apoptosis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the compound's structure can enhance its potency and selectivity against target cells. Research has identified key functional groups that contribute to its activity:
| Modification | Effect on Activity |
|---|---|
| Hydroxyl group at position 3 | Enhances anticancer activity |
| Substituents at the naphthyridine core | Affects enzyme inhibition potency |
Study on Antileishmanial Activity
A significant study examined a series of naphthyridine derivatives for their antileishmanial activity. The results indicated that compounds similar to this compound demonstrated potent in vitro efficacy against Leishmania species. However, challenges such as poor bioavailability and rapid clearance in vivo were noted .
Cancer Treatment Development
Another research effort focused on developing analogs of this compound for cancer treatment. The study revealed that certain modifications led to improved stability and reduced toxicity while maintaining anticancer efficacy. These findings underscore the potential for this compound in therapeutic applications against various cancers .
Q & A
Q. What are the established synthetic routes for 5,6,7,8-tetrahydro-[2,6]naphthyridin-3-ol, and how can reaction conditions be optimized for yield?
The compound is commonly synthesized via inverse electron demand Diels–Alder reactions using substituted triazines and tetrahydropyridines . Key optimization parameters include solvent polarity (e.g., dichloromethane vs. THF), temperature (typically 80–100°C), and catalyst selection (e.g., Lewis acids like ZnCl₂). Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization (methanol/water) is critical to isolate the product .
Q. How should researchers handle and store this compound to ensure stability?
The compound is sensitive to moisture and oxidation. Storage under inert gas (argon or nitrogen) at –20°C in amber vials is recommended. Handling requires PPE (gloves, lab coat, safety goggles) and fume hood use to prevent inhalation of dust or vapors. Stability tests using HPLC (C18 column, acetonitrile/water mobile phase) should monitor degradation over time .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm hydrogenation of the naphthyridine ring and hydroxyl group position (δ ~5.5 ppm for –OH) .
- MS : High-resolution ESI-MS to verify molecular weight (C₉H₁₀N₂O, exact mass 162.0793) .
- IR : Peaks at 3200–3400 cm⁻¹ (O–H stretch) and 1650 cm⁻¹ (C=N stretch) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) guide the design of derivatives with enhanced biological activity?
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict electron density distribution, HOMO-LUMO gaps, and reactive sites. For example, substituting the hydroxyl group with electron-withdrawing groups (e.g., –NO₂) may improve binding to bacterial enzymes, as seen in fluoronaphthyridine-based antibiotics . Molecular docking (AutoDock Vina) against targets like DNA gyrase can prioritize derivatives for synthesis .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values may arise from assay conditions (e.g., buffer pH, cell line variability). Standardized protocols are essential:
Q. How can researchers analyze the compound’s role in palladium recovery systems?
Silica/polymer-based adsorbents functionalized with 2,6-bis(naphthyridine) ligands selectively recover Pd²⁺ from mixed-metal solutions. Key metrics include:
Q. What mechanistic insights explain its reactivity in hetero-Diels–Alder reactions?
The electron-deficient naphthyridine ring acts as a dienophile, reacting with electron-rich dienes (e.g., 1,3-dienes). Transition state analysis (Gaussian 16) reveals asynchronous bond formation, with C–C bond formation preceding N–O cyclization. Substituents at the 3-position (–OH) modulate reactivity by altering electron density .
Methodological Guidance
Q. How to troubleshoot low yields in scaled-up synthesis?
- Mass transfer issues : Use high-shear mixing or flow chemistry reactors.
- Byproduct formation : Monitor intermediates via LC-MS and adjust stoichiometry (e.g., triazine:diene ratio).
- Thermal degradation : Optimize heating rates (ramp 2°C/min) .
Q. What statistical approaches are recommended for SAR studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
